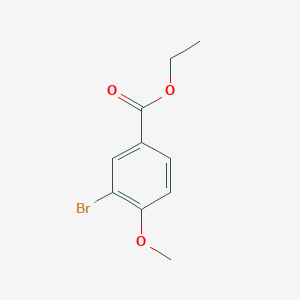

Ethyl 3-bromo-4-methoxybenzoate

Description

Ethyl 3-bromo-4-methoxybenzoate (CAS 460079-82-7) is a brominated aromatic ester featuring a methoxy group at the 4-position and a bromine atom at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 259.10 g/mol. This compound is widely utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals or agrochemicals . Its structural features, including the electron-withdrawing bromine and electron-donating methoxy group, make it a versatile building block for further functionalization.

Propriétés

IUPAC Name |

ethyl 3-bromo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKBASVLVJDZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630137 | |

| Record name | Ethyl 3-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460079-82-7 | |

| Record name | Ethyl 3-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-methoxybenzoate can be synthesized through several methods. One common method involves the bromination of 4-methoxybenzoic acid followed by esterification. The reaction typically uses bromine as the brominating agent and ethanol in the presence of a catalyst such as sulfuric acid for esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-bromo-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Substitution: Formation of various substituted benzoates.

Reduction: Formation of 3-bromo-4-methoxybenzyl alcohol.

Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.

Applications De Recherche Scientifique

Ethyl 3-bromo-4-methoxybenzoate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which ethyl 3-bromo-4-methoxybenzoate exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .

Comparaison Avec Des Composés Similaires

Substituent Variations in Ethyl 3-Bromo-4-Substituted Benzoates

Ethyl 3-bromo-4-methoxybenzoate belongs to a family of substituted benzoate esters. Key analogs include:

Key Observations :

- Electron Effects : The methoxy group (OCH₃) is electron-donating, enhancing ring reactivity toward electrophilic substitution compared to electron-withdrawing groups like fluorine (F) .

- Steric Influence : Bulky substituents (e.g., isopropoxy) reduce reaction rates in sterically sensitive processes like Suzuki couplings.

- Solubility : Hydroxy-substituted analogs (e.g., 4-OH) exhibit higher polarity, making them soluble in polar solvents, whereas ethyl or isopropoxy derivatives are more lipophilic .

Methyl Ester Analog: Mthis compound

The methyl ester analog (CAS 113823-59-3, C₉H₉BrO₃ , MW 245.07 g/mol) shares the same substituents but differs in ester group size. Key distinctions include:

- Synthesis : Prepared via alkylation of 3-bromo-4-methoxybenzaldehyde using K₂CO₃ and methyl iodide in acetone, achieving 87% yield .

- Reactivity : The smaller methyl group may enhance crystallization efficiency compared to the ethyl variant, as evidenced by its use in high-resolution crystallography studies .

- Applications : Widely employed in copper-catalyzed Grignard cross-coupling reactions due to its balance of reactivity and stability .

Advanced Derivatives: Ethyl 3-Bromo-2-(Bromomethyl)-6-Hydroxy-4-Methoxybenzoate

This derivative (CAS 99859-57-1, C₁₁H₁₂Br₂O₄ , MW 368.02 g/mol) introduces additional bromine and hydroxyl groups. Its increased molecular complexity enables applications in:

- Pharmaceutical Synthesis : Dual bromine atoms facilitate sequential functionalization for antitumor or antiviral agents .

- Polymer Chemistry : Hydroxyl groups allow for polymerization or dendrimer construction .

Research Findings and Data

Activité Biologique

Ethyl 3-bromo-4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 4-position of the benzoate ring. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity, potentially modulating key biological pathways. Compounds with similar structural motifs have shown promise as enzyme inhibitors and antimicrobial agents.

Anticancer Properties

Preliminary investigations have suggested that this compound could possess anticancer properties. The presence of halogen atoms in organic compounds is known to influence their cytotoxicity against cancer cells. For instance, brominated compounds have been studied for their ability to induce apoptosis in various cancer cell lines, though direct evidence for this compound remains sparse.

Case Studies

- Enzyme Inhibition : A study explored the enzyme inhibitory potential of structurally related compounds, revealing that modifications in the substituents significantly affect biological activity. The introduction of bromine at the ortho position was noted to enhance inhibitory effects on specific enzymes involved in metabolic pathways .

- Antiviral Activity : In a comparative analysis, derivatives of benzoates were tested for antiviral activity against HIV. While this compound was not directly tested, related compounds showed promising results, indicating potential avenues for further research .

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Limited evidence | Potential | Moderate |

| Ethyl 3-bromo-5-cyano-4-methoxybenzoate | Confirmed | Confirmed | High |

| Ethyl 3-chloro-5-nitro-4-methoxybenzoate | Limited evidence | Moderate | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.